molecular formula C47H56ClF3N6O5S3 B2766222 Navitoclax-piperazine

Navitoclax-piperazine

Cat. No.: B2766222
M. Wt: 973.6 g/mol
InChI Key: CRPNZDFOWRFBLZ-KXQOOQHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Navitoclax-piperazine is a compound that belongs to the class of B-cell lymphoma extra large inhibitors. It is a derivative of navitoclax, which is known for its role in inhibiting the B-cell lymphoma 2 family of proteins. These proteins are crucial in regulating apoptosis, or programmed cell death, which is a vital process in maintaining cellular homeostasis and eliminating defective cells. This compound has shown promise in cancer therapy due to its ability to induce apoptosis in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of navitoclax-piperazine involves several steps, starting with the creation of a soluble, stable version of B-cell lymphoma extra large. Structural support facilitated efforts to find chemical matter, which was accomplished through fragment screening. The process is characterized by the optimization of two widely separated hydrophobic hot spots . Replacing the piperidine ring with a piperazine created a different synthetically tractable isostere that also eschewed the polar substituent, and supplied a vector for a hydrophobic group .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound. The process typically includes the use of high-performance liquid chromatography for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Navitoclax-piperazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound while exhibiting different functional groups. These derivatives are often tested for their efficacy in inducing apoptosis in cancer cells.

Scientific Research Applications

Navitoclax-piperazine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Navitoclax-piperazine is unique due to its oral bioavailability and its ability to inhibit multiple B-cell lymphoma 2 family proteins, including B-cell lymphoma 2, B-cell lymphoma extra large, and B-cell lymphoma w . This broad-spectrum inhibition makes it a potent inducer of apoptosis in cancer cells that overexpress these proteins.

Properties

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1-phenylsulfanyl-4-piperazin-1-ylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H56ClF3N6O5S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-56-26-28-57(29-27-56)39-14-10-35(11-15-39)45(58)54-65(61,62)41-16-17-43(44(30-41)64(59,60)47(49,50)51)53-38(19-23-55-24-21-52-22-25-55)33-63-40-6-4-3-5-7-40/h3-17,30,38,52-53H,18-29,31-33H2,1-2H3,(H,54,58)/t38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPNZDFOWRFBLZ-KXQOOQHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCNCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN5CCNCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H56ClF3N6O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

973.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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